Ethyl 3-amino-3-(5-methylfuran-2-yl)propanoate
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Overview
Description
Ethyl 3-amino-3-(5-methylfuran-2-yl)propanoate is a heterocyclic compound with a molecular formula of C10H15NO3. This compound is known for its unique structure, which includes an amino group and a furan ring, making it a valuable molecule in various chemical and biological research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(5-methylfuran-2-yl)propanoate typically involves multiple steps. One common method starts with the reaction of 5-methylfuran-2-carboxylic acid with ethyl chloroformate to form ethyl 5-methylfuran-2-carboxylate. This intermediate is then subjected to a reductive amination reaction with ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(5-methylfuran-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
Ethyl 3-amino-3-(5-methylfuran-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(5-methylfuran-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-3-(5-methylfuran-2-yl)propanoate: Unique due to its specific substitution pattern on the furan ring.
Ethyl 3-amino-3-(5-methylthiophene-2-yl)propanoate: Similar structure but with a thiophene ring instead of a furan ring.
Ethyl 3-amino-3-(5-methylpyrrole-2-yl)propanoate: Contains a pyrrole ring instead of a furan ring.
Uniqueness
This compound is unique due to its combination of an amino group and a furan ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
ethyl 3-amino-3-(5-methylfuran-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-3-13-10(12)6-8(11)9-5-4-7(2)14-9/h4-5,8H,3,6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYQYMAMDCZFTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(O1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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